异茴香脑

科学研究应用

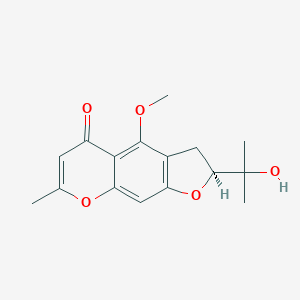

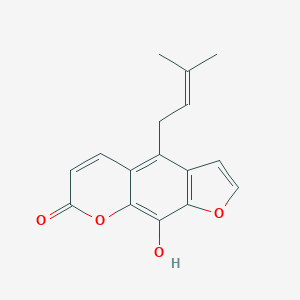

化学: Prangenidin 用作研究植物化学提取和纯化技术的模型化合物。

生物学: 研究表明,它可以抑制某些细胞系的活力、迁移和侵袭,使其成为癌症研究的潜在候选药物.

作用机制

Prangenidin 通过多种分子途径发挥作用:

抑制 PI3K/AKT 通路: Prangenidin 抑制 PI3K/AKT 信号通路,该通路参与细胞存活、增殖和迁移.

诱导细胞凋亡: 它通过调节凋亡蛋白的表达来诱导某些细胞系的凋亡.

生化分析

Biochemical Properties

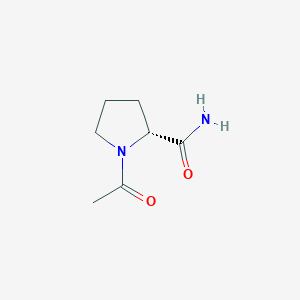

Alloimperatorin interacts with various enzymes, proteins, and other biomolecules. It has been found to induce apoptosis in cancer cells by increasing the activities of caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase . It also promotes the accumulation of Fe2+, reactive oxygen species, and malondialdehyde, and significantly reduces mRNA and protein expression levels of SLC7A11 and GPX4 .

Cellular Effects

Alloimperatorin has significant effects on various types of cells and cellular processes. It inhibits breast cancer cell viability in a concentration- and time-dependent manner . It also induces apoptosis, ferroptosis, and oxeiptosis, thereby inhibiting cell growth and invasion .

Molecular Mechanism

Alloimperatorin exerts its effects at the molecular level through various mechanisms. It induces apoptosis by increasing the activities of caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase . It also induces ferroptosis by promoting the accumulation of Fe2+, reactive oxygen species, and malondialdehyde, and reducing the expression levels of SLC7A11 and GPX4 . Furthermore, it regulates the Keap1/PGAM5/AIFM1 pathway to promote oxeiptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, Alloimperatorin has shown to inhibit breast cancer cell viability in a concentration- and time-dependent manner . It also induces apoptosis, ferroptosis, and oxeiptosis over time, thereby inhibiting cell growth and invasion .

Dosage Effects in Animal Models

While specific dosage effects of Alloimperatorin in animal models are not readily available, it has been found that Alloimperatorin in low and high dose treatment (50 and 100 mg kg −1, per os p.o., 14 days) suppresses tumor growth in HepG2-bearing nude mice, without significant side effects, such as weight loss, cardiotoxicity, or hepatoxicity .

Metabolic Pathways

It is known that Alloimperatorin influences the expression of various enzymes and proteins, suggesting that it may interact with multiple metabolic pathways .

准备方法

合成路线及反应条件

Prangenidin 的制备涉及从川穹的根部提取。提取过程通常包括干燥和研磨根部,然后使用乙醇或甲醇进行溶剂提取。 然后,提取物经过色谱技术分离得到 Prangenidin .

工业生产方法

Prangenidin 的工业生产遵循类似的提取过程,但规模更大。根部被收获、干燥和研磨,然后进行溶剂提取。 采用先进的色谱方法,如高效液相色谱 (HPLC),来纯化 Prangenidin .

化学反应分析

反应类型

Prangenidin 经历各种化学反应,包括:

氧化: Prangenidin 可以被氧化形成不同的衍生物。

还原: 还原反应可以改变 Prangenidin 中的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 卤素和烷基化剂等试剂用于取代反应.

主要生成物

相似化合物的比较

Prangenidin 与其他类似化合物进行比较,例如:

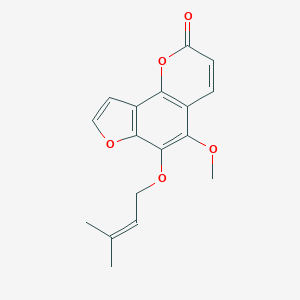

属性

IUPAC Name |

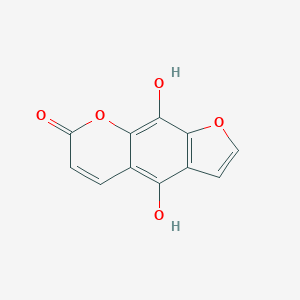

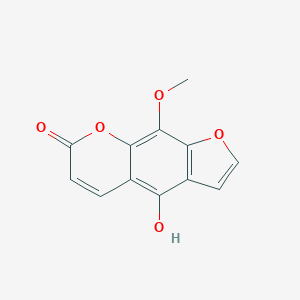

9-hydroxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-9(2)3-4-10-11-5-6-13(17)20-16(11)14(18)15-12(10)7-8-19-15/h3,5-8,18H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXVVZMYSLWJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214400 | |

| Record name | Prangenidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-05-7 | |

| Record name | Alloimperatorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prangenidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloimperatorin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prangenidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOIMPERATORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3043NX3603 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What cellular pathways does Alloimperatorin influence in cancer cells?

A1: Alloimperatorin has been shown to induce apoptosis, ferroptosis, and oxeiptosis in breast cancer cells []. In cervical cancer cells, it induces autophagy via the reactive oxygen species (ROS) pathway [].

Q2: How does Alloimperatorin impact ROS levels and what are the implications?

A2: Alloimperatorin induces ROS production in cervical cancer cells, leading to autophagy and ultimately cell death [].

Q3: Which apoptotic pathways are activated by Alloimperatorin?

A3: Studies indicate Alloimperatorin activates both intrinsic (mitochondrial) and extrinsic apoptotic pathways, as evidenced by increased caspase-3, -8, and -9 activity and changes in Bax/Bcl-2 protein expression [].

Q4: How does Alloimperatorin affect the Keap1/PGAM5/AIFM1 pathway?

A4: Research suggests Alloimperatorin promotes Keap1 expression and reduces AIFM1 phosphorylation, impacting the Keap1/PGAM5/AIFM1 pathway and subsequently promoting oxeiptosis in breast cancer cells [].

Q5: Does Alloimperatorin affect the expression of ferroptosis-related proteins?

A5: Yes, Alloimperatorin was found to reduce both mRNA and protein expression levels of SLC7A11 and GPX4, proteins involved in the regulation of ferroptosis [].

Q6: What is the molecular formula and weight of Alloimperatorin?

A6: The molecular formula of Alloimperatorin is C16H14O4, and its molecular weight is 270.28 g/mol [, , ].

Q7: What spectroscopic data are available for Alloimperatorin?

A7: Alloimperatorin's structure has been elucidated using various spectroscopic techniques, including UV, IR, H-NMR, and mass spectrometry. Detailed spectral data can be found in various research articles [, , ].

Q8: Are there studies on Alloimperatorin's material compatibility, stability, catalytic properties, or computational modeling?

A8: The provided research focuses primarily on the biological activities of Alloimperatorin. Further studies are needed to explore its material compatibility, stability under various conditions, potential catalytic properties, and applications of computational chemistry techniques like molecular docking or QSAR modeling.

Q9: How does the structure of Alloimperatorin contribute to its biological activity?

A9: The furanocoumarin structure of Alloimperatorin is crucial for its biological activity, particularly its ability to intercalate into DNA []. Modifications to this structure, such as epoxidation, can alter its activity and potency [, ].

Q10: Does the epoxide derivative of Alloimperatorin exhibit different biological activity?

A10: Yes, the epoxide derivative of Alloimperatorin demonstrates enhanced antitumor activity compared to Alloimperatorin itself. It exhibits a lower IC50 value in HL-60 leukemia cells, indicating greater potency in inhibiting cancer cell growth [].

Q11: What is known about the stability of Alloimperatorin and potential formulation strategies?

A11: While the provided research doesn't offer detailed insights into Alloimperatorin's stability under various conditions, it suggests that modifications like epoxidation can alter its stability and reactivity [, ]. Further research is needed to establish optimal formulation strategies for enhanced stability, solubility, and bioavailability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。